molecular formula C21H26N4S B15101042 3-(4-tert-butylphenyl)-5-[(2,5-dimethylbenzyl)sulfanyl]-4H-1,2,4-triazol-4-amine

3-(4-tert-butylphenyl)-5-[(2,5-dimethylbenzyl)sulfanyl]-4H-1,2,4-triazol-4-amine

Cat. No.: B15101042
M. Wt: 366.5 g/mol
InChI Key: VTQJQQZWHOUUEN-UHFFFAOYSA-N
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Description

3-(4-tert-butylphenyl)-5-[(2,5-dimethylbenzyl)sulfanyl]-4H-1,2,4-triazol-4-amine is a complex organic compound that belongs to the class of triazole derivatives Triazoles are known for their diverse biological activities and are widely used in medicinal chemistry

Preparation Methods

The synthesis of 3-(4-tert-butylphenyl)-5-[(2,5-dimethylbenzyl)sulfanyl]-4H-1,2,4-triazol-4-amine typically involves multi-step organic reactions. The general synthetic route includes the following steps:

    Formation of the Triazole Ring: This can be achieved through the cyclization of appropriate hydrazine derivatives with carboxylic acids or their derivatives under acidic or basic conditions.

    Substitution Reactions:

    Purification: The final product is purified using techniques such as recrystallization or chromatography to obtain the desired compound in high purity.

Industrial production methods may involve optimization of reaction conditions, such as temperature, pressure, and the use of catalysts, to enhance yield and efficiency.

Chemical Reactions Analysis

3-(4-tert-butylphenyl)-5-[(2,5-dimethylbenzyl)sulfanyl]-4H-1,2,4-triazol-4-amine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate to form corresponding sulfoxides or sulfones.

    Reduction: Reduction reactions can be performed using reducing agents such as sodium borohydride or lithium aluminum hydride to modify the functional groups.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the nature of the substituents and reaction conditions.

Common reagents and conditions used in these reactions include organic solvents (e.g., dichloromethane, ethanol), catalysts (e.g., palladium on carbon), and specific temperature and pressure settings. Major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

3-(4-tert-butylphenyl)-5-[(2,5-dimethylbenzyl)sulfanyl]-4H-1,2,4-triazol-4-amine has several scientific research applications, including:

    Medicinal Chemistry: The compound is studied for its potential as an antimicrobial, antifungal, and anticancer agent due to its triazole core.

    Biological Studies: It is used in research to understand its interactions with biological targets, such as enzymes and receptors.

    Material Science: The compound’s unique structure makes it a candidate for the development of new materials with specific properties.

    Industrial Applications: It may be used as an intermediate in the synthesis of other complex organic molecules.

Mechanism of Action

The mechanism of action of 3-(4-tert-butylphenyl)-5-[(2,5-dimethylbenzyl)sulfanyl]-4H-1,2,4-triazol-4-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The triazole ring can form hydrogen bonds and other interactions with active sites, leading to inhibition or modulation of biological pathways. The exact molecular targets and pathways involved depend on the specific application and biological context.

Comparison with Similar Compounds

Similar compounds to 3-(4-tert-butylphenyl)-5-[(2,5-dimethylbenzyl)sulfanyl]-4H-1,2,4-triazol-4-amine include other triazole derivatives with different substituents. These compounds may share similar biological activities but differ in their potency, selectivity, and pharmacokinetic properties. Examples of similar compounds include:

    Fluconazole: A triazole antifungal agent.

    Voriconazole: Another triazole antifungal with a broader spectrum of activity.

    Ravuconazole: A triazole derivative with potent antifungal properties.

The uniqueness of this compound lies in its specific substituents, which may confer distinct biological activities and applications compared to other triazole derivatives.

Properties

Molecular Formula

C21H26N4S

Molecular Weight

366.5 g/mol

IUPAC Name

3-(4-tert-butylphenyl)-5-[(2,5-dimethylphenyl)methylsulfanyl]-1,2,4-triazol-4-amine

InChI

InChI=1S/C21H26N4S/c1-14-6-7-15(2)17(12-14)13-26-20-24-23-19(25(20)22)16-8-10-18(11-9-16)21(3,4)5/h6-12H,13,22H2,1-5H3

InChI Key

VTQJQQZWHOUUEN-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=C(C=C1)C)CSC2=NN=C(N2N)C3=CC=C(C=C3)C(C)(C)C

Origin of Product

United States

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